4-(4-bromophenyl)-6-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-3,4-dihydropyrimidine-2(1H)-thione
Overview
Description
6-(1-Adamantyl)-4-(4-bromophenyl)-3,4-dihydro-2(1H)-pyrimidinethione is a complex organic compound that features a unique structure combining adamantyl and bromophenyl groups with a pyrimidinethione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-6-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-3,4-dihydropyrimidine-2(1H)-thione typically involves multi-step organic reactions. One common approach is the condensation reaction between an adamantyl derivative and a bromophenyl derivative, followed by cyclization to form the pyrimidinethione ring. The reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(1-Adamantyl)-4-(4-bromophenyl)-3,4-dihydro-2(1H)-pyrimidinethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
6-(1-Adamantyl)-4-(4-bromophenyl)-3,4-dihydro-2(1H)-pyrimidinethione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-6-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-3,4-dihydropyrimidine-2(1H)-thione involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s ability to penetrate cell membranes, while the bromophenyl group can interact with various proteins or enzymes. The pyrimidinethione core can form hydrogen bonds or other interactions with biological molecules, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
6-(1-Adamantyl)-4-phenyl-3,4-dihydro-2(1H)-pyrimidinethione: Lacks the bromine atom, which can affect its reactivity and biological activity.
6-(1-Adamantyl)-4-(4-chlorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione: Contains a chlorine atom instead of bromine, which can lead to different chemical and biological properties.
6-(1-Adamantyl)-4-(4-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione: The fluorine atom can significantly alter the compound’s electronic properties and reactivity.
Uniqueness
The presence of the bromophenyl group in 4-(4-bromophenyl)-6-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-3,4-dihydropyrimidine-2(1H)-thione makes it unique compared to its analogs. Bromine atoms can participate in specific interactions, such as halogen bonding, which can enhance the compound’s biological activity and specificity.
Properties
IUPAC Name |
6-(1-adamantyl)-4-(4-bromophenyl)-3,4-dihydro-1H-pyrimidine-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2S/c21-16-3-1-15(2-4-16)17-8-18(23-19(24)22-17)20-9-12-5-13(10-20)7-14(6-12)11-20/h1-4,8,12-14,17H,5-7,9-11H2,(H2,22,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEQTGZEMRCPSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(NC(=S)N4)C5=CC=C(C=C5)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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